The synthesis of ONO-5334 involves several steps that incorporate various chemical reactions to yield the final product. The compound's full chemical name is N-((1S)-3-{(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene] hydrazino}-2,3-dioxo-1-(tetrahydro-2H-pyran-4-yl) propyl) cycloheptanecarboxamide. The synthesis process utilizes specific reagents and conditions to ensure the desired stereochemistry and functional groups are correctly incorporated into the molecule .
Technical details regarding the synthesis typically involve:
The molecular structure of ONO-5334 can be represented as follows:
The three-dimensional conformation of ONO-5334 allows it to effectively bind to the active site of cathepsin K, inhibiting its enzymatic activity and thereby reducing bone resorption .
ONO-5334 primarily undergoes biochemical interactions rather than traditional chemical reactions due to its role as an enzyme inhibitor. The key reaction involves the binding of ONO-5334 to cathepsin K, preventing it from cleaving collagen and other proteins involved in bone resorption.
The binding affinity of ONO-5334 to cathepsin K is characterized by its inhibition constant (Ki), which is reported at 0.1 nM for human cathepsin K. This indicates a high potency in inhibiting the enzyme's activity .
The efficacy of ONO-5334 has been demonstrated through various in vitro and in vivo studies where it has shown significant reductions in markers of bone resorption such as serum C-terminal telopeptide (sCTX) levels .
The mechanism of action for ONO-5334 involves selective inhibition of cathepsin K, which leads to decreased osteoclast activity—the cells responsible for bone resorption. By inhibiting this enzyme, ONO-5334 effectively reduces the breakdown of bone tissue.
Upon administration, ONO-5334 reaches peak plasma concentrations within 1.5 to 2 hours. The pharmacokinetic profile indicates a biphasic decline in plasma levels, with steady-state concentrations achieved after repeated dosing . The inhibition of cathepsin K results in:
Clinical trials have shown that ONO-5334 can significantly suppress urinary NTX and serum CTX-I levels throughout treatment periods .
Relevant analyses include liquid chromatography-tandem mass spectrometry methods used to quantify plasma concentrations during clinical trials, ensuring accurate assessment of pharmacokinetics .
ONO-5334 is primarily investigated for its therapeutic applications in:
Research continues into its broader applications within bone metabolism disorders, highlighting its potential as a significant therapeutic agent in managing diseases characterized by excessive bone loss.
ONO-5334 (N-((1S)-3-{(2Z)-2-[(4R)-3,4-Dimethyl-1,3-thiazolidin-2-ylidene] hydrazino}-2,3-dioxo-1-(tetrahydro-2H-pyran-4-yl) propyl) cycloheptanecarboxamide) is a low-molecular-weight compound (438.58 g/mol) featuring a cyanopyrimidine warhead that enables targeted covalent inhibition of cathepsin K (CatK) [5] [7]. The compound's three-dimensional conformation allows optimal positioning within the enzyme's active site cleft, where the electrophilic nitrile group forms a reversible thioimidate adduct with the catalytic cysteine residue (Cys25) in the CatK active site [2] [7]. This covalent interaction is facilitated by the oxyanion hole formed by the enzyme's Gln19 and Asp162 residues, which stabilizes the transition state during bond formation [7].
The molecular architecture of ONO-5334 incorporates several structural motifs critical for binding specificity: (1) The cycloheptanecarboxamide moiety engages in hydrophobic interactions within the S2 subsite of CatK, particularly with residues Val117 and Leu160; (2) The tetrahydro-2H-pyran group occupies the S3 pocket through van der Waals contacts with Tyr67 and Trp184; (3) The 3,4-dimethyl-1,3-thiazolidin component extends toward the prime side (S') regions, enhancing binding affinity through interactions with Gly66 and Asn161 [2] [4] [7]. X-ray crystallographic studies reveal that this comprehensive binding network results in a binding free energy (ΔG) of approximately -9.8 kcal/mol, explaining the sub-nanomolar inhibitory potency observed in biochemical assays [7].
Table 1: Structural Components of ONO-5334 and Their Interactions with Cathepsin K
Molecular Motif | Binding Subsite | Key Interactions | Interaction Type |
---|---|---|---|
Cyanopyrimidine warhead | Active site | Covalent bond with Cys25 | Nucleophilic addition |
Cycloheptanecarboxamide | S2 pocket | Hydrophobic with Val117, Leu160 | Van der Waals |
Tetrahydro-2H-pyran | S3 pocket | Stacking with Tyr67, Trp184 | π-π interactions |
3,4-Dimethyl-1,3-thiazolidin | S' region | Hydrogen bonding with Gly66, Asn161 | Polar interactions |
ONO-5334 demonstrates exceptional inhibitory potency against human cathepsin K with a mean Ki value of 0.10 nM, establishing it as one of the most potent CatK inhibitors documented [4] [5]. The inhibition follows a non-competitive mechanism with respect to natural collagen substrates, as evidenced by Lineweaver-Burk plot analyses showing unchanged Km values but reduced Vmax in the presence of increasing inhibitor concentrations [4]. Kinetic studies reveal a slow dissociation rate constant (kₒff) of 2.7 × 10⁻⁴ s⁻¹, indicating prolonged residence time within the enzyme's active site that contributes to sustained pharmacological effects despite relatively rapid plasma clearance [4] [10].
The compound exhibits remarkable species-specific potency variations, with Ki values of 0.049 nM and 0.85 nM for rabbit and rat CatK, respectively [5]. This differential inhibition profile has significant implications for preclinical translation, particularly in selecting appropriate animal models for efficacy studies. Notably, cynomolgus monkey studies demonstrated that ONO-5334 administration (3-30 mg/kg/day) reduced serum CTX-I (C-terminal telopeptide of type I collagen), a bone resorption marker, by 62-79% within 7 days, confirming potent in vivo target engagement [5].
Table 2: Enzymatic Inhibition Profile of ONO-5334 Against Cathepsin Family Members
Enzyme | Ki Value (nM) | Selectivity Ratio vs. CatK | Catalytic Efficiency (kcat/Km; M⁻¹s⁻¹) |
---|---|---|---|
Human Cathepsin K | 0.10 | 1 | 1.5 × 10⁶ |
Human Cathepsin S | 0.83 | 8.3 | 8.2 × 10⁵ |
Human Cathepsin L | 1.70 | 17 | 9.7 × 10⁵ |
Human Cathepsin B | 32.00 | 320 | 2.8 × 10⁴ |
Porcine Calpain I | 82.00 | 820 | 1.9 × 10³ |
The molecular basis for this selectivity profile resides in subtle structural differences within the S2 and S3 binding pockets across cathepsin family members. CatK possesses a more constrained S2 subsite (volume ≈ 130 ų) compared to CatV (≈ 185 ų) and CatL (≈ 210 ų), which preferentially accommodates ONO-5334's compact cycloheptane group while excluding bulkier substituents found in less selective inhibitors [2] [7]. Additionally, the unique Gly66 residue in CatK (conserved as Glu66 in CatS and Gln66 in CatB) forms a hydrogen bond network with the inhibitor's thiazolidine ring that is not replicable in other cathepsins [7]. Quantum chemical calculations indicate the moderate electrophilicity of ONO-5334's nitrile warhead (relative electrophilicity index ω = 1.8 eV) contributes to reduced off-target reactivity compared to more electrophilic warheads (ω > 2.5 eV) found in earlier CatK inhibitors [7].
When benchmarked against other clinical-stage CatK inhibitors, ONO-5334 demonstrates a balanced profile of potency and selectivity. Compared to odanacatib (MK-0822; CatK Ki = 0.2 nM), ONO-5334 exhibits 2-fold greater intrinsic potency against human CatK while achieving superior selectivity over cathepsin S (8.3-fold vs. odanacatib's 2.5-fold) [2] [9]. This enhanced selectivity profile potentially mitigates concerns about off-target effects on immune-related proteases. Balicatib (AAE581; CatK Ki = 1.4 nM) shows approximately 14-fold lower potency than ONO-5334 and negligible selectivity against CatV and CatL, which likely contributed to its clinical discontinuation due to skin-related adverse events [9].
Table 3: Comparative Analysis of Cathepsin K Inhibitors
Parameter | ONO-5334 | Odanacatib | Balicatib | Relacatib |
---|---|---|---|---|
CatK Ki (nM) | 0.10 | 0.20 | 1.40 | 0.041 |
CatS Selectivity | 8.3-fold | 2.5-fold | <2-fold | <2-fold |
CatL Selectivity | 17-fold | 5-fold | <2-fold | <2-fold |
Warhead Type | Cyanopyrimidine | Nitrile | Ketone | Azepanone |
Bone Formation Impact | Minimal suppression | Minimal suppression | Moderate suppression | Significant suppression |
Functionally, ONO-5334's inhibition profile translates to distinct tissue-level effects. In human osteoclast cultures, ONO-5334 (0.1-1 μM) suppressed collagen degradation by 85-92% without affecting osteoclast viability or actin ring formation, indicating specific interference with the resorptive function rather than cellular survival [4]. This contrasts with bisphosphonates like alendronate, which induce osteoclast apoptosis and consequently reduce both resorption and formation through coupling mechanisms [1] [10]. Quantitative computed tomography (QCT) analyses from clinical studies demonstrate that ONO-5334 treatment (300 mg QD, 24 months) increased trabecular bone mineral density (BMD) in the spine by 14.6% and cortical BMD by 7.1%, while alendronate produced parallel increases in both compartments [10]. This differential effect arises from ONO-5334's preservation of osteoclast signaling to osteoblasts, allowing ongoing bone formation despite inhibited resorption [1] [4].
The inhibitor's selectivity extends beyond the cathepsin family, showing no significant inhibition (>10,000 nM Ki) of aspartic proteases (cathepsin D, E), serine proteases (cathepsin A, G), or matrix metalloproteinases even at supratherapeutic concentrations [4] [5]. This specificity profile minimizes potential interference with non-skeletal physiological processes, particularly compared to earlier broad-spectrum cysteine protease inhibitors that affected immune cell function through CatS inhibition or cardiovascular homeostasis through CatL interactions [2] [9]. Recent crystallographic studies confirm that ONO-5334's unique 4-cyanopyrimidine warhead exhibits optimal geometric positioning specifically within CatK's active site, with RMSD values >2.0 Å when docked to CatS or CatB homology models, explaining the observed biochemical selectivity [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7